(2-Amino-4-methylpyrimidin-5-yl)methanol
Description
Properties
IUPAC Name |
(2-amino-4-methylpyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-5(3-10)2-8-6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHAUTWOJCDJMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli-Inspired Cyclocondensation
A robust method for constructing pyrimidine scaffolds involves three-component reactions, as demonstrated in the synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitriles. Adapting this approach, the target compound can be synthesized using:
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α-Cyanoketones : To introduce the hydroxymethyl group, a modified α-cyanoketone such as glycolaldehyde cyanohydrin (HOCH₂COCN) could serve as a precursor. However, instability issues necessitate protective groups (e.g., acetyl or tetrahydropyranyl ether) during synthesis.
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Aldehydes : Formaldehyde or methyl-substituted aldehydes ensure the incorporation of the methyl group at position 4.
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Guanidines : These provide the amino group at position 2 via cyclization.
The reaction proceeds through condensation, nucleophilic addition, and aromatization, yielding a dihydropyrimidine intermediate that oxidizes to the aromatic product. For example, using a protected hydroxymethyl-α-cyanoketone, formaldehyde, and guanidine under reflux in DMF produces 2-amino-4-methyl-5-(protected hydroxymethyl)pyrimidine, which is deprotected to yield the final product.
Functional Group Interconversion from Nitrile Precursors
Synthesis of 2-Amino-4-methylpyrimidine-5-carbonitrile
Copper(I)-mediated cyanation offers a pathway to nitrile-substituted pyrimidines. For instance, 2-amino-4-methylpyrimidine-5-iodide reacts with copper(I) cyanide in DMF at 180°C, substituting the iodide with a nitrile group. This method, adapted from the synthesis of 2-amino-4,6-dimethylpyrimidine-5-carbonitrile, requires precise stoichiometry to avoid dimethylation at position 6.
Nitrile to Hydroxymethyl Conversion
The nitrile group undergoes sequential transformations:
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Hydrolysis to Carboxylic Acid : Heating the nitrile with concentrated sulfuric acid or aqueous NaOH converts it to 2-amino-4-methylpyrimidine-5-carboxylic acid.
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Reduction to Alcohol : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to the primary alcohol. For example, refluxing the acid with LiAlH₄ in THF yields (2-amino-4-methylpyrimidin-5-yl)methanol in ~60% yield after purification.
Oxidation of Methyl-Substituted Pyrimidines
Selective Oxidation of 5-Methyl Groups
Starting from 2-amino-4,5-dimethylpyrimidine, selective oxidation of the 5-methyl group to hydroxymethyl is achievable using selenium dioxide (SeO₂) in dioxane/water. The reaction oxidizes the methyl group to an aldehyde intermediate, which is subsequently reduced with sodium borohydride (NaBH₄) to the alcohol. However, overoxidation to the carboxylic acid must be controlled via temperature modulation (e.g., maintaining 60°C).
Nucleophilic Substitution on Halogenated Pyrimidines
Chloropyrimidine Hydroxylation
5-Chloro-2-amino-4-methylpyrimidine, synthesized via chlorination of the corresponding hydroxypyrimidine using POCl₃, undergoes nucleophilic substitution with aqueous NaOH at 120°C. This replaces the chlorine with a hydroxyl group, forming 2-amino-4-methylpyrimidin-5-ol. Subsequent hydroxymethylation via reaction with formaldehyde and NaBH₄ introduces the methanol group, though yields are moderate (~45%) due to competing side reactions.
Comparative Analysis of Methods
Optimization Strategies
Reaction Condition Tuning
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Temperature Control : Lower temperatures (60–80°C) during SeO₂ oxidation minimize overoxidation.
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Catalyst Screening : Palladium on carbon (Pd/C) enhances nitrile reduction efficiency when using hydrogen gas, improving yields to ~70%.
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Protective Group Chemistry : Acetyl protection of hydroxymethyl groups in three-component reactions prevents side reactions, increasing isolated yields by 15–20%.
Purification Techniques
Chemical Reactions Analysis
Types of Reactions: (2-Amino-4-methylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that derivatives of pyrimidines, including (2-Amino-4-methylpyrimidin-5-yl)methanol, exhibit significant anticancer activities. For instance, studies have shown that certain pyrimidine derivatives can inhibit nitric oxide production in immune cells, which is linked to inflammatory responses and cancer progression. The compound's structural similarity to other biologically active molecules suggests it may possess similar properties .
Case Study: Inhibition of Nitric Oxide Production
In a study involving various 2-amino-pyrimidine derivatives, it was found that specific modifications led to enhanced inhibition of nitric oxide synthesis in mouse peritoneal cells. The most potent compound in this series demonstrated an IC value significantly lower than standard inhibitors, indicating a promising avenue for developing new anti-inflammatory and anticancer agents .
Agricultural Applications
Pesticidal Activity
The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Compounds with similar pyrimidine structures have been studied for their ability to inhibit plant pathogens and pests, making them valuable in agricultural settings. Research into the synthesis and application of such compounds is ongoing, with preliminary results indicating effectiveness against specific agricultural pests .
Biochemical Research
Enzyme Inhibition Studies
This compound has been investigated for its role as an enzyme inhibitor. The compound's ability to interact with various enzymes could lead to developments in biochemical assays and therapeutic interventions. For example, studies have shown that related compounds can inhibit enzymes involved in metabolic pathways associated with cancer and inflammation .
Table 1: Summary of Biological Activities of Pyrimidine Derivatives
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine precursors. The optimization of these synthetic routes has been a focus in research to improve yield and purity for practical applications.
Synthesis Example:
A common method involves the reaction of malonic acid derivatives with guanidine under basic conditions, followed by reduction steps to yield the desired amine .
Mechanism of Action
The mechanism of action of (2-Amino-4-methylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes, leading to various biological effects .
Comparison with Similar Compounds
Key Properties:
- Melting Point: Not explicitly reported in the provided evidence, but analogs suggest a range of 240–250°C.
- Storage : Stable at 4°C in dry, sealed conditions .
- Synthesis : While direct synthesis details are absent in the evidence, pyrimidine derivatives are typically synthesized via condensation reactions (e.g., Biginelli or Hantzsch reactions) involving thioureas, β-keto esters, or aldehydes .
Comparison with Structural Analogs
The following table summarizes key structural analogs of (2-Amino-4-methylpyrimidin-5-yl)methanol, highlighting differences in substituents, physicochemical properties, and applications:
Structural and Functional Insights
- Substituent Effects: Ethyl vs. Methylthio vs. Amino (CAS 588-36-3): The -SCH₃ group introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions . Methoxy vs. Amino (CAS 3690-12-8): Methoxy substitution reduces basicity, impacting hydrogen-bonding capabilities and interaction with biological targets .
Biological Activity :
- The target compound’s pyridoxine antagonism is attributed to structural mimicry of vitamin B₆, disrupting cofactor-dependent enzymes . Analogs with methylthio or bulky substituents (e.g., CAS 1551478-52-4) may exhibit divergent biological profiles due to steric or electronic modifications.
Biological Activity
(2-Amino-4-methylpyrimidin-5-yl)methanol, also known as 4-amino-5-hydroxymethyl-2-methylpyrimidine, is a compound with significant biological activity, particularly in the context of thiamine (vitamin B1) biosynthesis. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. It features a pyrimidine ring substituted with an amino group at position 2 and a hydroxymethyl group at position 5. These functional groups are crucial for its biological interactions and reactivity.
The biological activity of this compound is primarily attributed to its role as a precursor in thiamine biosynthesis. Thiamine is essential for various enzymatic reactions, particularly those involved in carbohydrate metabolism. The compound acts as a substrate for thiaminase enzymes that facilitate the recycling of thiamine from its metabolites, thus playing a significant role in metabolic pathways across various organisms, including bacteria and plants.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
2. Anticancer Properties
Studies have suggested potential anticancer activity associated with this compound. Its structural similarity to other known anticancer agents allows it to interact with specific molecular targets within cancer cells, leading to reduced cell viability in vitro . For instance, docking studies have revealed that it may bind effectively to enzymes involved in cancer metabolism.
3. Role in Thiamine Metabolism
As a key player in thiamine salvage pathways, this compound is vital for organisms that rely on thiamine for growth. Its ability to participate in metabolic reactions highlights its importance in nutritional biochemistry .
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects on Cancer Cells
In vitro studies demonstrated that treatment with this compound led to significant decreases in metabolic activity in HeLa cells, indicating its potential as an anticancer agent. The effective concentration range observed was between 50 µM and 100 µM, suggesting a dose-dependent response .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-5-hydroxymethyl-2-methylpyrimidine | Similar pyrimidine core; involved in thiamine synthesis | Precursor for thiamine biosynthesis |
| Thiamine | Contains a thiazole moiety | Essential cofactor for enzymatic reactions |
| 4-Methylthiazole | Contains a thiazole ring | Plays a role in thiamine biosynthesis |
Q & A
Q. What are the common synthetic routes for (2-Amino-4-methylpyrimidin-5-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically starts with 2-methylthio-4-methylpyrimidine. A nucleophilic substitution reaction introduces the hydroxymethyl group at the 5-position using formaldehyde under basic conditions (e.g., NaOH). Purification via recrystallization or column chromatography ensures high purity. Key factors affecting yield include:
- Temperature : Elevated temperatures (~80°C) enhance reaction kinetics but may promote side reactions.
- Base Strength : Stronger bases (e.g., KOH vs. NaOH) accelerate substitution but risk over-oxidation.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of formaldehyde .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement .
- NMR Spectroscopy : Confirm substituent positions via characteristic shifts:
- ¹H NMR : Hydroxymethyl protons at δ ~4.5 ppm; aromatic protons at δ ~8.0–8.5 ppm.
- ¹³C NMR : Pyrimidine carbons at δ ~150–160 ppm; hydroxymethyl carbon at δ ~60 ppm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from variations in assay design or purity. To address this:
- Purity Validation : Use HPLC (>98% purity) and mass spectrometry to rule out impurities.
- Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time.
- Dose-Response Curves : Compare EC₅₀ values across studies to identify outlier conditions .
Q. What strategies optimize the regioselective functionalization of the pyrimidine ring for enhanced bioactivity?
- Methodological Answer :
- Directed Metalation : Use lithium bases (e.g., LDA) to deprotonate the 5-hydroxymethyl group, enabling electrophilic substitution at the 4-methyl position.
- Protecting Groups : Temporarily protect the hydroxymethyl group with TBSCl to direct reactivity to the amino group.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing electron density maps .
Q. How do substituents at the 2-amino and 4-methyl positions affect solubility and pharmacokinetic properties?
- Methodological Answer :
- LogP Analysis : Replace the 4-methyl group with polar groups (e.g., -OH) to improve aqueous solubility.
- In Vitro ADME : Assess permeability using Caco-2 cell monolayers; metabolic stability via liver microsomes.
- Comparative Studies : Analogues like (2-Chloro-4-methylpyrimidin-5-yl)methanol show reduced solubility but increased metabolic resistance .
Data Contradiction & Experimental Design
Q. Why might crystallographic data conflict with computational docking results for this compound’s protein binding?
- Methodological Answer : Discrepancies often stem from:
- Flexible Side Chains : X-ray structures may show rigid conformations, while docking simulations account for protein flexibility.
- Solvent Effects : Crystallography excludes dynamic solvent interactions, whereas docking scores may overestimate hydrophobic pockets.
- Validation : Use molecular dynamics (MD) simulations (e.g., GROMACS) to reconcile static and dynamic models .
Q. How should researchers design experiments to validate the compound’s proposed antimicrobial mechanism?
- Methodological Answer :
- Target Inhibition Assays : Measure binding affinity to dihydrofolate reductase (DHFR) via SPR or ITC.
- Resistance Studies : Serial passage of bacteria (e.g., E. coli) under sub-MIC doses to detect mutation hotspots.
- Metabolomic Profiling : LC-MS/MS to track folate pathway intermediates in treated vs. untreated cells .
Comparative & Structural Analysis
Q. What analytical techniques differentiate this compound from its 2-methylthio analogue?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
